molecular formula C7H4INO4 B1296246 2-Iodo-3-nitrobenzoic acid CAS No. 5398-69-6

2-Iodo-3-nitrobenzoic acid

Cat. No. B1296246
CAS RN: 5398-69-6
M. Wt: 293.02 g/mol
InChI Key: XWOGTRRVKVPJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-nitrobenzoic acid is a chemical compound with the empirical formula C7H4INO4 . It is a solid substance .


Synthesis Analysis

The synthesis of nitro compounds like 2-Iodo-3-nitrobenzoic acid can be achieved through several methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of 2-Iodo-3-nitrobenzoic acid consists of a carboxylic acid group and a nitro group . The molecular weight of this compound is 293.02 .


Chemical Reactions Analysis

Nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes at around 270 nm .


Physical And Chemical Properties Analysis

2-Iodo-3-nitrobenzoic acid is a solid substance with a melting point of 207-212 °C . The polar character of the nitro group results in lower volatility of nitro compounds .

Scientific Research Applications

2-Iodo-3-nitrobenzoic acid is a type of organic building block and can be used in various chemical reactions. Here are some potential applications based on its chemical properties:

  • Organic Synthesis

    • 2-Iodo-3-nitrobenzoic acid can be used as a reactant in the synthesis of various organic compounds . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
  • Preparation of Nitro Compounds

    • Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Nitro compounds are a very important class of nitrogen derivatives .
  • Preparation of Aminobenzoic Acid

    • Nitrobenzoic acid, a related compound, is a precursor to aminobenzoic acid, which in turn is used to prepare some dyes . The nitro group in 2-Iodo-3-nitrobenzoic acid could potentially be reduced to an amino group in a similar manner.
  • Preparation of Oxidizing Reagents

    • 2-Iodobenzoic acid, a related compound, is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) . It’s possible that 2-Iodo-3-nitrobenzoic acid could be used in a similar manner.
  • Preparation of Detoxifiers for Organophosphorus Nerve Agents

    • 2-Iodobenzoic acid, a related compound, is used in the synthesis of various detoxifiers of organophosphorus nerve agents . It’s possible that 2-Iodo-3-nitrobenzoic acid could be used in a similar manner.
  • Synthesis of Oligo (m -phenylene ethynylenes)

    • 2-Iodobenzoic acid is also used as a reactant in the synthesis of oligo (m -phenylene ethynylenes) . Given the structural similarity, 2-Iodo-3-nitrobenzoic acid might also be used in this context.

Safety And Hazards

2-Iodo-3-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

2-iodo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOGTRRVKVPJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277861
Record name 2-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-nitrobenzoic acid

CAS RN

5398-69-6
Record name 5398-69-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4539
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5398-69-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl 2-(acetylamino)-3-nitrobenzoate (4.19 g, 17.6 mmol) and potassium hydroxide (4.93 g, 88.0 mmol) in water (20 mL) was stirred at 60° C. overnight. The resulting solid was collected by filtration, washed with methanol, and is suspended in water (14 mL). Concentrated hydrochloric acid (7.3 mL, 88 mmol) was added to the suspension, and a solution of sodium nitrite (1.88 g, 27.3 mmol) in water (10 mL) was added at 0° C. over 1.5 hr. The reaction mixture was added to a solution of potassium iodide (4.53 g, 27.3 mmol) and iodine (3.73 g, 14.7 mmol) in dimethyl sulfoxide (130 mL) at 5° C. over 20 min. The resulting reaction mixture was stirred at 50° C. for 20 min, and extracted with ethyl acetate. The extract was washed with water, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with hexane to give the title compound (3.71 g, yield 72%).
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4.53 g
Type
reactant
Reaction Step Four
Quantity
3.73 g
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-3-nitrobenzoic acid
Reactant of Route 2
2-Iodo-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Iodo-3-nitrobenzoic acid
Reactant of Route 4
2-Iodo-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Iodo-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Iodo-3-nitrobenzoic acid

Citations

For This Compound
88
Citations
ECY Woon, A Dhami, MF Mahon, MD Threadgill - Tetrahedron, 2006 - Elsevier
… In this paper, we have reported one-pot Castro–Stephens couplings of arylalkynes with 2-iodo-3-nitrobenzoic acid 12, followed by Cu + -catalysed cyclisation of the intermediate 2-…
Number of citations: 71 www.sciencedirect.com
EB Hunn - Journal of the American Chemical Society, 1923 - ACS Publications
… By the third procedure Ullmann® has prepared 4,4'-dinitro-diphenic acid from 2-iodo-3-nitrobenzoic acid, and Mayer4 has made 6,6'-dimethyl-diphenic acid from 2-iodo-3-…
Number of citations: 14 pubs.acs.org
JW Mitchell, PJ Linder - Science, 1950 - science.org
… Radioactive iodine (1131) has been used in tracer studies with 2-iodo-3-nitrobenzoic acid, a compound having plant growth-regulating properties (6). Stable 2,4-dichloro-5…
Number of citations: 61 www.science.org
PJ Culhane - Organic Syntheses, 2003 - Wiley Online Library
… product: 2‐iodo‐3‐nitrobenzoic acid …
Number of citations: 0 onlinelibrary.wiley.com
S Miyano, S Handa, K Shimizu, K Tagami… - Bulletin of the …, 1984 - journal.csj.jp
… The following compounds were prepared as described in the literature; 2-iodo-3-nitrobenzoic acid,9999 mp 205– 209 ºC (lit, a 210–212 C), IR (KBr) 1710, 1540, and 1370 cm; (4S,5S)-4,…
Number of citations: 55 www.journal.csj.jp
D TWISS, RV Heinzelmann - The Journal of Organic Chemistry, 1950 - ACS Publications
… Attempted catalytic hydrogenation of the intermediate 2-iodo-3-nitrobenzoic acid resulted inelimination of the halogen group due to its extreme lability (15). 3-Chloro-2-iodo-, 3-bromo-2-…
Number of citations: 22 pubs.acs.org
FC Whitmore, PJ Culhane - Journal of the American Chemical …, 1929 - ACS Publications
… By a similar process 2-iodo-3-nitrobenzoic acid, melting at 204-205.5, was obtained. Treatment with chlorine gave 2-chloro-3-nitrobenzoic acid melting at 180-182. Holleman gives the …
Number of citations: 18 pubs.acs.org
A Dhami, MF Mahon, MD Lloyd, MD Threadgill - Tetrahedron, 2009 - Elsevier
… 2-Iodo-3-nitrobenzoic acid 21a (prepared from 3-nitrobenzene-1,2-dioic acid) 30 was converted to its acid chloride 22a, from which the N,N-diallyl amide 23 was formed by treatment …
Number of citations: 20 www.sciencedirect.com
ECY Woon, PT Sunderland, HA Paine, MD Lloyd… - Bioorganic & medicinal …, 2013 - Elsevier
… -1,2-dioic acid (3-nitrophthalic acid), followed by treatment of the inter mediate aryl-mercury with bromine, 34 by analogy with our previous method for 2-iodo-3-nitrobenzoic acid. Many …
Number of citations: 23 www.sciencedirect.com
HG Applegate, CL Hamner - The New Phytologist, 1957 - JSTOR
… of distal parenchymous tissue in Iooo ppm 2-iodo-3-nitrobenzoic acid sprayed plants. Row 3, … Zinnia elegans sprayed (left to right) with water (control), 2-iodo-3-nitrobenzoic acid at Ioo …
Number of citations: 8 www.jstor.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.